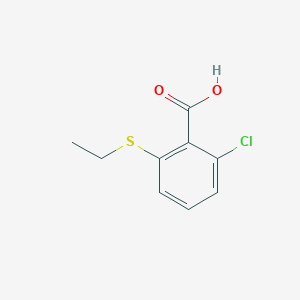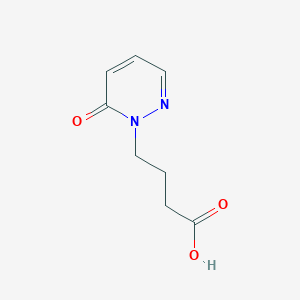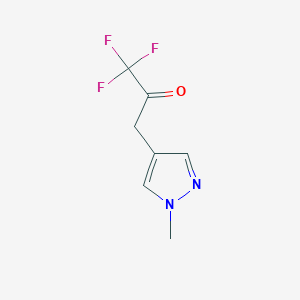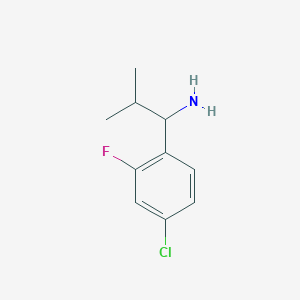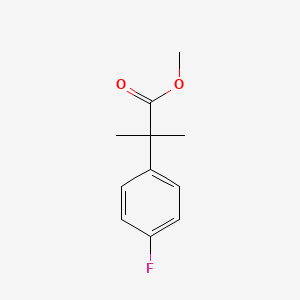
Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-fluorophenyl)-2-methylpropanoate, also known as MFP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, which are formed by the reaction of an alcohol and a carboxylic acid. MFP has a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol.
Scientific Research Applications
Dopamine Reuptake Inhibition
Methyl 2-(4-fluorophenyl)-2-methylpropanoate: has been studied for its potential as a dopamine reuptake inhibitor . This application is significant in the development of treatments for disorders such as ADHD and narcolepsy. The compound’s efficacy as a substitute for cocaine in addiction studies has also been noted, with a relative potency higher than that of methylphenidate .
Antiviral Activity
Research has indicated that derivatives of Methyl 2-(4-fluorophenyl)-2-methylpropanoate exhibit antiviral properties. These compounds have been tested against a range of RNA and DNA viruses, showing promise as potential therapeutic agents for viral infections .
Antibacterial and Antifungal Properties
The antimicrobial potential of Methyl 2-(4-fluorophenyl)-2-methylpropanoate derivatives has been explored, with some compounds demonstrating bactericidal and antifungal activities. This includes efficacy against strains like S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and C. albicans, which are common pathogens responsible for various infections .
Antioxidant Capabilities
Some studies have synthesized derivatives of Methyl 2-(4-fluorophenyl)-2-methylpropanoate and evaluated them for their antioxidant activities. These compounds have shown good antioxidant properties, comparable to ascorbic acid, which is vital for protecting cells from oxidative stress .
Binding Potency Enhancement
The introduction of electron-withdrawing groups like fluorine into Methyl 2-(4-fluorophenyl)-2-methylpropanoate has been reported to increase binding potency. This enhancement is particularly relevant in the design of more potent pharmaceuticals, as it can lead to increased efficacy and specificity of drug compounds .
Potential Anti-Cocaine Medication
Due to its binding strength to the dopamine transporter and activity as a dopamine reuptake inhibitor, Methyl 2-(4-fluorophenyl)-2-methylpropanoate has been considered for its potential as an anti-cocaine medication. The compound could theoretically block some effects of cocaine, offering a less addictive alternative for treatment .
properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPPMPHGXIVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



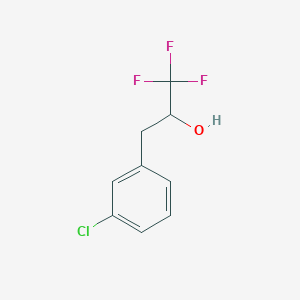
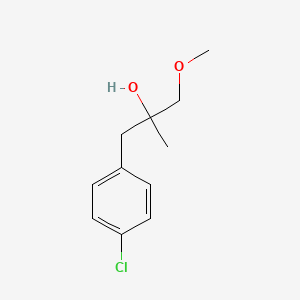
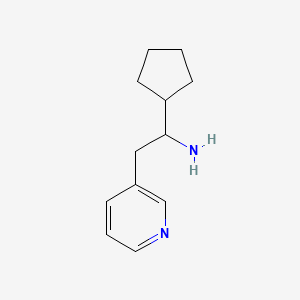
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)


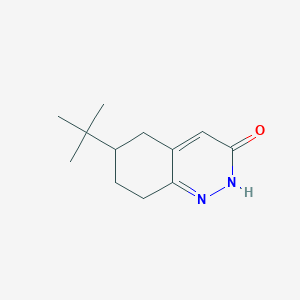
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)

